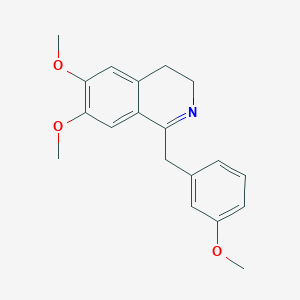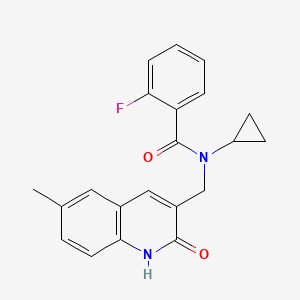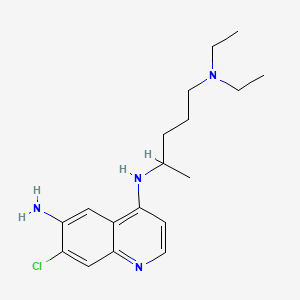
6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine is a chemical compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and antimicrobial research. The presence of the quinoline nucleus and the diethylamino side chain contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7-position can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Condensation Reactions: It can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Schiff Bases: Formed by the reaction with aromatic or heteroaromatic aldehydes.
Hydroxylated Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an antimicrobial agent, particularly against bacterial and protozoal infections.
Biological Research: The compound is used in studies related to its mechanism of action and interaction with biological targets.
Industrial Applications: It is explored for its potential use in the development of new antimicrobial coatings and materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine involves its interaction with specific molecular targets in microbial cells. The compound is believed to interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth. The quinoline nucleus plays a crucial role in binding to the target sites, while the diethylamino side chain enhances its lipophilicity and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its anti-inflammatory properties.
Primaquine: A quinoline derivative used as an antimalarial agent.
Uniqueness
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine is unique due to its specific substitution pattern and the presence of the diethylamino side chain, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its versatility in chemical reactions make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
78703-86-3 |
|---|---|
Molekularformel |
C18H27ClN4 |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
7-chloro-4-N-[5-(diethylamino)pentan-2-yl]quinoline-4,6-diamine |
InChI |
InChI=1S/C18H27ClN4/c1-4-23(5-2)10-6-7-13(3)22-17-8-9-21-18-12-15(19)16(20)11-14(17)18/h8-9,11-13H,4-7,10,20H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
HBYHKQSUGYAUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


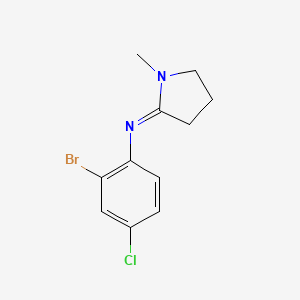
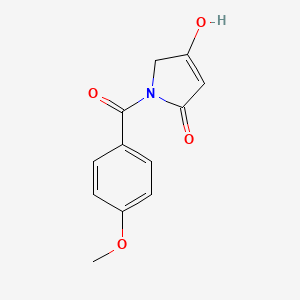
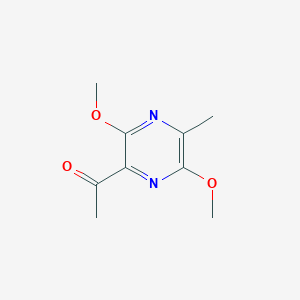
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
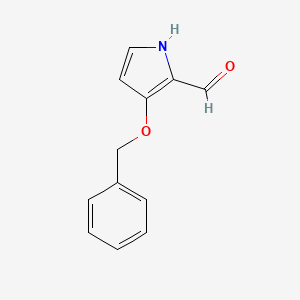
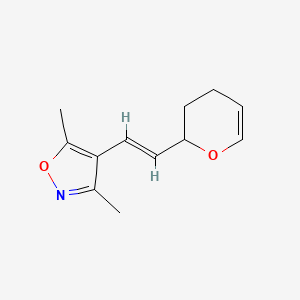
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
